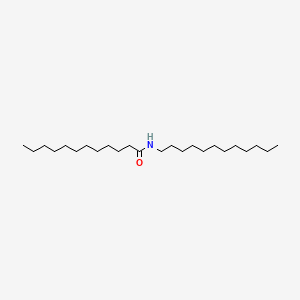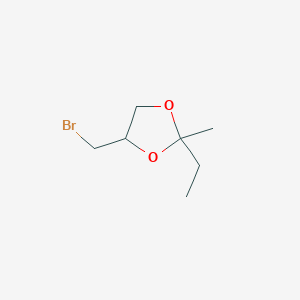![molecular formula C18H17ClN2O4S B13950851 2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid](/img/structure/B13950851.png)
2-Chloro-5-[3-(4-isopropoxy-benzoyl)-thioureido]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid core, an isopropoxybenzoyl group, and a thioxomethylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted benzoic acids and derivatives with different substituents on the benzoyl and thioxomethylamino groups. Examples include:
- 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]methyl]amino]-benzoic acid
- 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]ethoxymethyl]amino]-benzoic acid.
Uniqueness
What sets 2-Chloro-5-[[[[4-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H17ClN2O4S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-chloro-5-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(9-12)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
NEEPOJCHELVPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)

![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)


![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)




